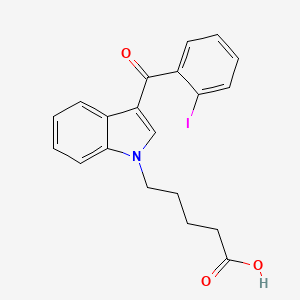
AM694 N-pentanoic acid metabolite
Vue d'ensemble
Description
- Le métabolite de l'acide N-pentanoïque AM694, de formule chimique C20H18INO3, est un solide cristallin.
- Il s'agit d'un métabolite de phase I potentiel de l'AM694, un cannabinoïde synthétique.
- L'AM694 présente une forte affinité pour les récepteurs CB1 centraux et CB2 périphériques .
- les propriétés physiologiques et toxicologiques de ce métabolite spécifique restent inexplorées.
Mécanisme D'action
Mode of Action
As a synthetic cannabinoid, AM694 N-pentanoic acid metabolite is likely to interact with the CB1 and CB2 receptors, similar to its parent compound AM694 . .
Biochemical Pathways
Given its relation to AM694 and its interaction with the endocannabinoid system, it may influence various physiological processes through the modulation of neurotransmitter release in a presynaptic neuron .
Result of Action
Given its potential interaction with the CB1 and CB2 receptors, it may have effects similar to other cannabinoids, which can include analgesic, anti-inflammatory, and neuroprotective effects . .
Analyse Biochimique
Biochemical Properties
AM694 N-pentanoic acid metabolite plays a role in biochemical reactions as a phase I metabolite of AM694. It is known to interact with cannabinoid receptors, specifically the central CB1 and peripheral CB2 receptors . These interactions are crucial for understanding the compound’s effects on the endocannabinoid system. The binding affinity of this compound to these receptors influences various physiological processes, including pain modulation, appetite regulation, and immune response .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with CB1 and CB2 receptors can lead to changes in intracellular signaling cascades, affecting processes such as neurotransmitter release, cell proliferation, and apoptosis . Additionally, this compound may impact gene expression by altering the transcription of genes involved in cannabinoid receptor signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with cannabinoid receptors. By binding to CB1 and CB2 receptors, the compound can either inhibit or activate these receptors, leading to downstream effects on cellular signaling pathways . This interaction can result in changes in cyclic adenosine monophosphate (cAMP) levels, calcium ion flux, and other second messenger systems. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is stable under certain storage conditions, such as -20°C, and can remain stable for up to five years . Its long-term effects on cellular function may vary depending on the experimental conditions and duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular responses and potential desensitization of cannabinoid receptors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief and anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including alterations in behavior, motor function, and cardiovascular parameters . Threshold effects have been observed, where a certain dosage level is required to elicit a significant physiological response. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of synthetic cannabinoids. It is a phase I metabolite formed through the oxidation of AM694 . Enzymes such as cytochrome P450s play a key role in the metabolic conversion of AM694 to its N-pentanoic acid metabolite . This metabolic pathway can influence the compound’s bioavailability, distribution, and elimination from the body. Additionally, the presence of this compound can affect metabolic flux and the levels of other metabolites in the endocannabinoid system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The localization of this compound within cells can affect its activity and function. For example, its distribution in the brain can influence its effects on neuronal signaling and behavior . Understanding the transport and distribution mechanisms of this compound is essential for predicting its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its localization in the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules involved in cellular metabolism . The subcellular distribution of this compound can also affect its role in modulating cellular processes and signaling pathways .
Méthodes De Préparation
- Les voies synthétiques détaillées et les conditions réactionnelles du métabolite de l'acide N-pentanoïque AM694 ne sont pas largement documentées.
- Les méthodes de production industrielle sont également rares en raison de sa caractérisation limitée.
Analyse Des Réactions Chimiques
- Le métabolite de l'acide N-pentanoïque AM694 subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution.
- Les réactifs et les conditions courants pour ces réactions ne sont pas bien établis.
- Les principaux produits formés à partir de ces réactions restent à étudier.
Applications de la recherche scientifique
- Les applications de recherche couvrent plusieurs domaines :
Chimie légale et toxicologie : Utilisation potentielle dans les tests et l'analyse de médicaments.
Médecine : Enquête sur ses effets pharmacologiques et ses applications thérapeutiques potentielles.
Biologie : Étude de son impact sur les systèmes biologiques.
Industrie : Applications possibles dans les produits pharmaceutiques ou d'autres industries.
Mécanisme d'action
- Le mécanisme précis par lequel le métabolite de l'acide N-pentanoïque AM694 exerce ses effets est inconnu.
- Il interagit probablement avec les récepteurs CB1 et CB2, affectant les voies de signalisation.
Applications De Recherche Scientifique
- Research applications span multiple fields:
Forensic Chemistry & Toxicology: Potential use in drug testing and analysis.
Medicine: Investigating its pharmacological effects and potential therapeutic applications.
Biology: Studying its impact on biological systems.
Industry: Possible applications in pharmaceuticals or other industries.
Comparaison Avec Des Composés Similaires
- Malheureusement, les comparaisons directes avec des composés similaires sont limitées dans la littérature disponible.
- Des recherches supplémentaires sont nécessaires pour mettre en évidence son caractère unique et identifier les composés apparentés.
Propriétés
IUPAC Name |
5-[3-(2-iodobenzoyl)indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18INO3/c21-17-9-3-1-8-15(17)20(25)16-13-22(12-6-5-11-19(23)24)18-10-4-2-7-14(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJDOAITNOJOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)C3=CC=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017721 | |
| Record name | AM694 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432900-96-3 | |
| Record name | AM694 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


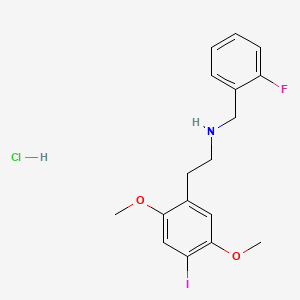


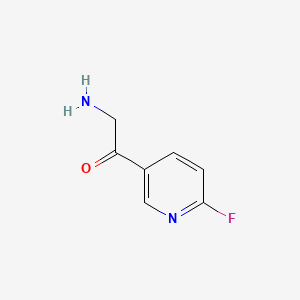
![(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B592895.png)
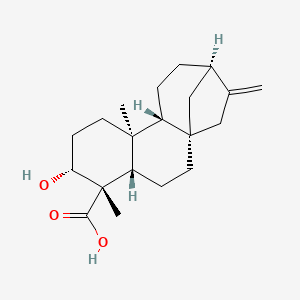
![Ethanone, 1-[tetrahydro-5-(hydroxymethyl)-2-methyl-3-furanyl]-, [2S-](/img/new.no-structure.jpg)
![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)
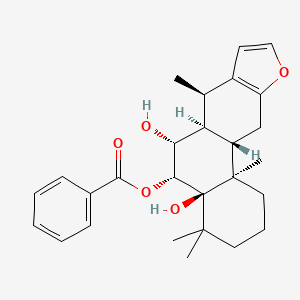
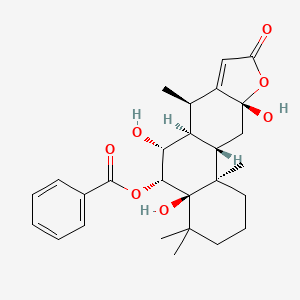

![[(2R,4R,6S,7R,8S,9R,10R,14S,19R)-2,8,10,14,18,18-hexamethyl-6-(2-methylprop-1-enyl)-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-1(13)-en-7-yl] acetate](/img/structure/B592907.png)
![(1R,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-16-methoxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B592908.png)
